5,5'-Dimethyldipyrromethane

Description

BenchChem offers high-quality 5,5'-Dimethyldipyrromethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-Dimethyldipyrromethane including the price, delivery time, and more detailed information at info@benchchem.com.

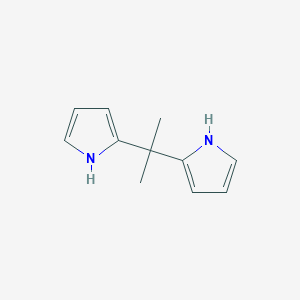

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(1H-pyrrol-2-yl)propan-2-yl]-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATXIKIAELSWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CN1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462934 | |

| Record name | 5,5'-DIMETHYLDIPYRROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99840-54-7 | |

| Record name | 5,5'-DIMETHYLDIPYRROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 5,5'-Dimethyldipyrromethane in Tetrapyrrole Chemistry

An In-Depth Technical Guide to the Synthesis of 5,5'-Dimethyldipyrromethane

5,5'-Dimethyldipyrromethane is a foundational building block in the synthesis of complex tetrapyrrolic macrocycles, such as porphyrins and their analogues.[1] These macrocycles are at the heart of numerous biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll), and have found extensive applications in materials science, catalysis, and medicine as photosensitizers in photodynamic therapy. The dimethyl-substituted meso-carbon of this specific dipyrromethane provides a stable, tetrahedral center, influencing the geometry and properties of the resulting macrocycles.

This guide provides a comprehensive overview of the synthesis of 5,5'-dimethyldipyrromethane from the simple, readily available precursors, pyrrole and acetone. We will delve into the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, discuss critical reaction parameters, and outline robust purification strategies. This document is intended for researchers and professionals in organic synthesis and drug development who require a practical and theoretically grounded understanding of this essential synthetic transformation.

I. The Chemical Principle: Acid-Catalyzed Electrophilic Substitution

The synthesis of 5,5'-dimethyldipyrromethane is a classic example of an acid-catalyzed condensation reaction.[2] The core mechanism involves the electrophilic substitution of the pyrrole ring, which is an electron-rich heterocycle, with an activated carbonyl compound. The C-2 and C-5 positions of pyrrole are particularly reactive towards electrophiles.[3]

The reaction proceeds through the following key stages:

-

Carbonyl Activation: A Brønsted or Lewis acid catalyst protonates the carbonyl oxygen of acetone. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[4][5] Strong acids like trifluoroacetic acid (TFA) are particularly effective for this purpose.[6][7][8]

-

Nucleophilic Attack: An electron-rich pyrrole molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hydroxylated intermediate.

-

Dehydration and Cation Formation: The hydroxyl group of the intermediate is protonated by the acid catalyst, forming a good leaving group (water). The subsequent loss of water generates a resonance-stabilized carbocation.

-

Second Nucleophilic Attack: A second molecule of pyrrole attacks the carbocation, forming the C-C bond that completes the dipyrromethane skeleton.

-

Deprotonation: The final step is the deprotonation of the pyrrolic nitrogen, which regenerates the aromaticity of the pyrrole ring and releases the acid catalyst, allowing it to re-enter the catalytic cycle.

This mechanism is visually represented in the workflow diagram below.

Caption: Figure 1: Acid-catalyzed condensation of pyrrole and acetone.

II. Experimental Protocol: A Field-Proven Methodology

This protocol is a refined procedure adapted from established literature methods, designed for robustness and scalability.[1][2]

A. Materials and Reagents

| Reagent | Formula | M.W. | Molarity/Purity | Supplier | Notes |

| Pyrrole | C₄H₅N | 67.09 | 98% | Sigma-Aldrich | Must be distilled immediately before use. Pyrrole darkens on standing due to oxidation.[9] |

| Acetone | C₃H₆O | 58.08 | ACS Grade, ≥99.5% | Fisher Scientific | - |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | ≥99.0% | Sigma-Aldrich | Highly corrosive. Handle in a fume hood with appropriate PPE.[10] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR | - |

| 0.1 M Sodium Hydroxide | NaOH | 40.00 | 0.1 M aq. solution | - | For quenching the reaction. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | - | For drying the organic phase. |

B. Step-by-Step Synthesis Procedure

Caption: Figure 2: Step-by-step workflow for the synthesis.

-

Preparation: To a dry 250 mL round-bottomed flask equipped with a magnetic stir bar, add freshly distilled pyrrole (87.0 mL, 1.25 mol, 25 equivalents) and acetone (3.70 mL, 50.0 mmol, 1.0 equivalent).[1] The large excess of pyrrole acts as both the solvent and reactant, which is crucial to minimize the self-polymerization of pyrrole and the formation of higher oligomers.[1][11]

-

Inert Atmosphere: Seal the flask with a septum and degas the solution with a gentle stream of argon or nitrogen for 5 minutes. This is important to prevent oxidation of the pyrrole and the product.

-

Catalyst Addition: Using a syringe, add trifluoroacetic acid (TFA) (0.37 mL, 5.0 mmol, 0.1 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed, and the solution will typically darken to a yellow or brown color.

-

Reaction: Allow the solution to stir vigorously at room temperature for 15 minutes. The reaction is rapid, and longer reaction times can promote the formation of unwanted side products.[1]

-

Quenching: After 15 minutes, quench the reaction by adding 50 mL of a 0.1 M aqueous sodium hydroxide solution to neutralize the TFA catalyst.[2]

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL). Wash the organic phase sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield a dark, oily residue which is the crude product.

III. Purification: Achieving Analytical Purity

Purification of the crude product is essential to remove unreacted pyrrole, the N-confused isomer, and oligomeric byproducts.[9]

Method 1: Bulb-to-Bulb Distillation (for multigram scale)

This method is highly effective for separating the volatile dipyrromethane from non-volatile oligomers.[1]

-

Transfer the crude oil to a Kugelrohr or bulb-to-bulb distillation apparatus.

-

First, carefully remove the excess pyrrole by warming gently under vacuum (50-60°C, 5-20 mmHg).[12]

-

Increase the temperature and vacuum to distill the product. 5,5'-dimethyldipyrromethane distills at 120-130 °C under high vacuum (0.03 mmHg).[1]

-

The product will collect in the receiving bulb as a colorless oil that solidifies upon cooling into colorless crystals.

-

Expected Yield: ~53% (4.57 g).[1]

-

Physical Properties: mp 56 °C.[1]

Method 2: Flash Column Chromatography (for smaller scale or sensitive substrates)

Chromatography is an alternative when distillation is not feasible or when isomers must be carefully separated.

-

Adsorb the crude oil onto a small amount of silica gel.

-

Load onto a flash chromatography column packed with silica gel (230-400 mesh).

-

Elute with a hexane/ethyl acetate or hexane/chloroform solvent system (e.g., starting with 9:1 hexane:ethyl acetate).[11][12]

-

Combine the product-containing fractions (monitor by TLC) and remove the solvent under reduced pressure.

IV. Critical Parameters and Process Control

-

Purity of Pyrrole: Using freshly distilled pyrrole is paramount. Oxidized pyrrole contains impurities that can lead to significant discoloration of the product and the formation of intractable tars.[9]

-

Acid Concentration: The amount of acid catalyst is a delicate balance. Insufficient acid leads to a sluggish or incomplete reaction. Excess acid dramatically increases the rate of unwanted side reactions, particularly the formation of tripyrranes and calix[13]pyrroles.[4][11][13]

-

Stoichiometry: The high excess of pyrrole (25-40 equivalents) is a key strategy to ensure the reaction favors the formation of the 1:2 acetone:pyrrole product over oligomerization.[1][2]

-

Temperature and Time: The reaction is fast at room temperature. Allowing the reaction to proceed for too long or at elevated temperatures will decrease the yield of the desired dipyrromethane due to polymerization.[1]

V. Conclusion

The acid-catalyzed condensation of pyrrole and acetone is an efficient and scalable method for producing 5,5'-dimethyldipyrromethane, a vital intermediate for porphyrin synthesis. By carefully controlling the purity of the reagents, catalyst concentration, and reaction time, high yields of the desired product can be reliably obtained. The choice between distillation and chromatography for purification allows this procedure to be adapted for both large-scale production and small-scale, high-purity applications. This guide provides the necessary technical details and theoretical background to empower researchers to successfully implement this important synthetic transformation.

References

-

Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core - ResearchGate. [Link]

-

Isotopic Labeling Study of the Formation of Calix[12]pyrroles Catalyzed by Bi(NO3)3. Catalysts. [Link]

- Refined Synthesis of 5-Substituted Dipyrromethanes - G. F. Moore Lab. The Journal of Organic Chemistry.

-

An Efficient Synthesis of Calix[13]pyrroles Under Lewis Acid Conditions - ResearchGate. [Link]

-

5,15-DIPHENYLPORPHYRIN - Organic Syntheses Procedure. [Link]

- Scalable synthesis of dipyrromethanes - Google P

-

Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PubMed Central. Molecules. [Link]

-

Syntheses of Calix[13]Pyrroles by Amberlyst-15 Catalyzed Cyclocondensations of Pyrrole with Selected Ketones - PMC. Molecules. [Link]

-

A Decennial Update on the Applications of Trifluroacetic Acid - Bentham Science Publisher. Mini-Reviews in Organic Chemistry. [Link]

-

Trifluoroacetic acid - Wikipedia. [Link]

-

(PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis - ResearchGate. [Link]

-

Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. Journal of Biochemical and Biophysical Methods. [Link]

-

Trifluoroacetic Acid as an Effective Catalyst for Biginelli Reaction: One-Pot, Three-Component Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (and-Thiones) - ResearchGate. [Link]

-

Lecture 3 Acid Catalyzed Reactions I - NPTEL Archive. [Link]

Sources

- 1. gfmoorelab.com [gfmoorelab.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Syntheses of Calix[4]Pyrroles by Amberlyst-15 Catalyzed Cyclocondensations of Pyrrole with Selected Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. A Decennial Update on the Applications of Trifluroacetic Acid | Bentham Science [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US20050038262A1 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]

- 10. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of 5,5'-Dimethyldipyrromethane: Melting Point and Solubility

Introduction

5,5'-Dimethyldipyrromethane (DMDP) is a pivotal precursor in the field of synthetic chemistry, particularly in the construction of meso-substituted porphyrins, expanded porphyrins, and related macrocyclic compounds.[1][2][3] These complex structures are at the forefront of innovations in materials science, catalysis, and medicine, including applications in photodynamic therapy. The successful and efficient synthesis of these high-value molecules is fundamentally dependent on the purity and handling characteristics of their building blocks.

This technical guide provides an in-depth analysis of two critical physical properties of 5,5'-dimethyldipyrromethane: its melting point and solubility profile. For researchers, chemists, and drug development professionals, a thorough understanding of these characteristics is not merely academic; it is essential for optimizing reaction conditions, designing robust purification strategies, and ensuring the reproducibility of synthetic outcomes. This document moves beyond a simple recitation of data to explain the causality behind experimental methodologies and the practical implications of these properties in a laboratory and process development setting.

| Identifier | Value |

| IUPAC Name | 2-[2-(1H-pyrrol-2-yl)propan-2-yl]-1H-pyrrole[4] |

| CAS Number | 99840-54-7[4][5][6] |

| Molecular Formula | C₁₁H₁₄N₂[4][5][6] |

| Molecular Weight | 174.24 g/mol [4][5][6] |

Part 1: Melting Point Analysis

The Scientific Significance of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For an organic compound, this physical constant is a primary and highly reliable indicator of purity.[7] A pure, crystalline substance will exhibit a sharp and characteristic melting point, typically occurring over a narrow range of 0.5-1.0°C.[7] Conversely, the presence of even small amounts of miscible impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[8] Therefore, the accurate determination of a compound's melting point is a foundational step in its characterization, validating the success of a synthesis and purification protocol.

Reported Melting Point Data for 5,5'-Dimethyldipyrromethane

A review of available literature and chemical databases reveals some variation in the reported melting point for DMDP:

-

Experimental Value: A published synthesis reports a melting point of 55 °C , which aligns with a cited literature value of 54-56 °C .[9] This value represents a direct empirical measurement of a synthesized sample.

-

Predicted Value: A chemical supplier database lists a computationally predicted melting point of 78.02 °C .[5]

The discrepancy between the experimental and predicted values is not uncommon and underscores the importance of empirical verification. Computational predictions are based on algorithms that model molecular structure and intermolecular forces, while experimental values are subject to factors such as residual solvent, crystalline polymorphism, and the specific methodology used for measurement. For practical applications, the experimentally verified range of 54-56 °C should be considered the more reliable benchmark for a pure sample.

Protocol for Experimental Melting Point Determination

This protocol describes the definitive capillary method for determining the melting point range of a solid organic compound like DMDP. The use of a preliminary rapid scan followed by a meticulous slow scan is standard practice for efficient and accurate measurement.[8]

Instrumentation:

-

Calibrated melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube setup)

-

Glass capillary tubes (one end sealed)

-

Spatula and watch glass

Procedure:

-

Sample Preparation: Ensure the DMDP sample is completely dry and free of solvent. If necessary, dry the sample under a high vacuum. Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula.[10][11]

-

Capillary Loading: Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of DMDP will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a packed column of 1-2 mm in height is achieved.[7][11]

-

Preliminary Determination (Rapid Scan):

-

Place the loaded capillary into the heating block of the apparatus.

-

Set a rapid heating ramp rate (e.g., 10-20 °C per minute).[8]

-

Observe the sample and record the approximate temperature at which it melts. This provides a target range for the accurate determination.

-

Allow the apparatus to cool sufficiently before proceeding.

-

-

Accurate Determination (Slow Scan):

-

Prepare a fresh capillary with the DMDP sample.

-

Rapidly heat the apparatus to a temperature approximately 10-15 °C below the approximate melting point found in the previous step.

-

Adjust the heating to a slow ramp rate of 1-2 °C per minute.[8]

-

Carefully observe the sample and record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last crystal of the solid just disappears, and the sample is completely liquid.[7]

-

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow. It is best practice to perform at least two accurate determinations to ensure consistency.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Part 2: Solubility Profile

The Role of Solubility in Chemical Synthesis and Development

Solubility is a fundamental property that governs how a compound will behave in various liquid media. For a synthetic intermediate like DMDP, its solubility profile is the cornerstone of process design. It dictates the choice of solvents for:

-

Synthesis: Ensuring reactants are in the same phase to facilitate the reaction.

-

Purification: Selecting appropriate solvent systems for recrystallization or for mobile phases in column chromatography.[12]

-

Formulation & Handling: Preparing stock solutions for subsequent reaction steps.

In the broader context of drug development, the aqueous solubility of a final compound or its precursors is a critical parameter influencing bioavailability and formulation strategies.[13] While DMDP is an intermediate, its solubility characteristics can impact the ease of scale-up and the overall efficiency of synthesizing a final active pharmaceutical ingredient.

Qualitative Solubility Assessment of 5,5'-Dimethyldipyrromethane

Direct quantitative solubility data for DMDP is not widely published. However, a reliable qualitative profile can be constructed from its known behavior in synthetic and purification procedures, guided by the chemical principle of "like dissolves like." DMDP's structure, featuring nonpolar pyrrole rings and a hydrocarbon bridge, suggests good solubility in nonpolar and moderately polar organic solvents. The N-H groups on the pyrrole rings also offer hydrogen-bonding capabilities.

| Solvent Class | Solvent | Inferred Solubility | Rationale / Evidence |

| Chlorinated | Dichloromethane (DCM) | Soluble | Commonly used as a solvent for synthesis and as an eluent in column chromatography for dipyrromethanes.[12] |

| Chloroform | Soluble | Used as a component of the mobile phase in thin-layer chromatography (TLC) analysis of DMDP.[9] | |

| Hydrocarbon | Hexane / Pet. Ether | Sparingly Soluble | Used as a nonpolar co-eluent with more polar solvents in chromatography, suggesting limited but non-negligible solubility.[9][12] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | A powerful, versatile solvent known to dissolve a wide range of organic compounds.[13][14] |

| Tetrahydrofuran (THF) | Soluble | Often used in porphyrin-related chemistry. | |

| Polar Protic | Methanol | Soluble | A report indicates solubility in methanol, though stability may be a concern under certain conditions.[15] |

| Water | Insoluble / Very Low | Syntheses performed in aqueous media report the filtration of the solid product, indicating it precipitates from water.[9][16] |

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard, albeit low-throughput, technique for determining the equilibrium solubility of a compound in a specific solvent.[13] It provides a definitive quantitative value (e.g., in mg/mL or µM).

Materials:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Preparation: Add an excess amount of solid DMDP to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The key is to ensure that undissolved solid remains, creating a saturated solution.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[13]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all particulate matter. This step is critical to ensure only the dissolved compound is analyzed.

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

-

Quantify the concentration of DMDP in the diluted sample using a pre-established calibration curve (e.g., via UV-Vis absorbance at λₘₐₓ or HPLC peak area).

-

-

Calculation: Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility of DMDP in that solvent at the specified temperature.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask solubility protocol.

Conclusion and Practical Implications

The physical properties of 5,5'-dimethyldipyrromethane—an experimental melting point of 54-56 °C and good solubility in common organic solvents like dichloromethane, chloroform, and THF—are defining parameters for its practical use. A sharp melting point within this range serves as a reliable quality control checkpoint, confirming the high purity required for its role as a porphyrin precursor. The solubility profile directly informs the selection of solvent systems for its synthesis, chromatographic purification, and subsequent condensation reactions. For scientists and developers in both academic and industrial settings, this knowledge is indispensable for designing efficient, scalable, and reproducible synthetic routes toward complex and valuable polypyrrolic scaffolds.

References

-

University of Calgary. (n.d.). Melting Point. Retrieved from [Link]

-

Der Pharma Chemica. (2016). A novel and efficient green methodology for the synthesis of meso-substituted dipyrromethanes. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

IOPscience. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Moore, G. F. Lab. (n.d.). Refined Synthesis of 5-Substituted Dipyrromethanes. Retrieved from [Link]

-

Semantic Scholar. (1999). Refined Synthesis of 5-Substituted Dipyrromethanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter 5 Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core. Retrieved from [Link]

-

PubChem. (n.d.). 5,5'-Dimethyldipyrromethane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Reliable and Scalable Synthesis of 5,15-Diphenylporphyrin. Retrieved from [Link]

-

MDPI. (2020). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. Retrieved from [Link]

-

Frontier Specialty Chemicals. (n.d.). 2,2'-Dipyrromethane. Retrieved from [Link]

-

ResearchGate. (2015). Can anyone help me with finding the proper solvents?. Retrieved from [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

-

National Toxicology Program (NTP). (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Pentafluorophenyl)dipyrromethane. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

Sources

- 1. gfmoorelab.com [gfmoorelab.com]

- 2. [PDF] Refined Synthesis of 5-Substituted Dipyrromethanes | Semantic Scholar [semanticscholar.org]

- 3. 2,2'-Dipyrromethane | [frontierspecialtychemicals.com]

- 4. 5,5'-Dimethyldipyrromethane | C11H14N2 | CID 11344288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. 5,5'-Dimethyldipyrromethane CAS#: 99840-54-7 [m.chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. scribd.com [scribd.com]

- 11. byjus.com [byjus.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. rheolution.com [rheolution.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

"CAS number for 5,5'-dimethyldipyrromethane"

An In-Depth Technical Guide to 5,5'-Dimethyldipyrromethane (CAS: 99840-54-7) for Advanced Research Applications

Introduction

5,5'-Dimethyldipyrromethane, identified by the CAS number 99840-54-7, is a pivotal precursor in the fields of medicinal chemistry and materials science.[1][2][3] Its molecular architecture, consisting of two pyrrole rings linked by a quaternary carbon, makes it an indispensable building block for the synthesis of meso-substituted porphyrins, porphyrin analogues, and boron-dipyrromethene (BODIPY) dyes.[4][5][6] These resulting macrocyclic and fluorescent compounds are at the forefront of innovations in photodynamic therapy, molecular sensing, and bioimaging.[5][6]

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of 5,5'-dimethyldipyrromethane, from its fundamental properties and spectroscopic signature to field-proven synthesis protocols and its critical role in the construction of complex molecular systems.

Physicochemical Properties and Spectroscopic Data

Accurate characterization of 5,5'-dimethyldipyrromethane is the cornerstone of its successful application. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 99840-54-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄N₂ | [1][3] |

| Molecular Weight | 174.24 g/mol | [1][3] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 55 °C | [7] |

| IUPAC Name | 2-[2-(1H-pyrrol-2-yl)propan-2-yl]-1H-pyrrole | [3] |

| Solubility | Soluble in chloroform, dichloromethane | [1][4] |

Spectroscopic Signature for Structural Validation

Verifying the identity and purity of synthesized 5,5'-dimethyldipyrromethane is paramount. The following spectroscopic data serve as a reliable reference.

-

¹H NMR (400MHz, CDCl₃): The proton NMR spectrum provides unambiguous structural confirmation.

-

δ = 7.62 ppm (broad s, 2H): Corresponds to the two N-H protons of the pyrrole rings. The broadness is characteristic of nitrogen-bound protons.

-

δ = 6.57 ppm (d, J = 2.2 Hz, 2H): Represents the two α-pyrrolic protons adjacent to the nitrogen atoms.

-

δ = 6.10 ppm (m, 2H): A multiplet signal for the β-pyrrolic protons.

-

δ = 5.91 ppm (d, J = 2.9 Hz, 2H): Represents the other set of β-pyrrolic protons.

-

δ = 1.61 ppm (s, 6H): A sharp singlet integrating to six protons, characteristic of the two equivalent methyl groups at the meso-position.[7]

-

-

¹³C NMR (100MHz, CDCl₃):

-

δ = 139.07, 117.07 ppm: Signals for the α-pyrrolic carbons.

-

δ = 107.62, 103.71 ppm: Signals for the β-pyrrolic carbons.

-

δ = 35.26 ppm: The key signal for the quaternary meso-carbon connecting the two pyrrole rings.

-

δ = 29.26 ppm: The signal corresponding to the two equivalent methyl carbons.[7]

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3429 cm⁻¹: A strong and typically broad absorption band corresponding to the N-H stretching vibration of the pyrrole rings.

-

~2979 cm⁻¹: C-H stretching vibrations from the methyl groups.[7]

-

-

Mass Spectrometry (ESI-MS):

-

m/z: Calculated for C₁₁H₁₄N₂ is 174.1157. An observed mass corresponding to [M+H]⁺ at ~175.12 or [M+Na]⁺ at ~197.11 confirms the molecular weight.[7]

-

Synthesis of 5,5'-Dimethyldipyrromethane: A Field-Proven Protocol

Principle of Synthesis

The synthesis of 5,5'-dimethyldipyrromethane is fundamentally an acid-catalyzed condensation reaction between a ketone (acetone) and pyrrole.[4] The reaction mechanism is initiated by the protonation of the acetone carbonyl group, which increases its electrophilicity. This is followed by a nucleophilic attack from the electron-rich pyrrole ring. A subsequent dehydration and a second nucleophilic attack by another pyrrole molecule yield the final product.

A large excess of pyrrole is a critical experimental parameter. It serves a dual purpose: acting as both the reactant and the solvent. This high concentration favors the formation of the desired dipyrromethane product and effectively suppresses the competing side reaction of oligomerization or polymerization, which would otherwise lead to a complex mixture of products that are difficult to separate.[8]

Experimental Workflow

Caption: Synthesis and purification workflow for 5,5'-dimethyldipyrromethane.

Detailed Step-by-Step Protocol

This protocol is a representative method. Researchers should always conduct their own risk assessment before beginning any chemical synthesis.

Reagents and Equipment:

-

Pyrrole (freshly distilled)

-

Acetone

-

Trifluoroacetic acid (TFA)

-

Sodium hydroxide (NaOH), 0.1 M aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Pentane

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask under an argon atmosphere, add a significant excess of freshly distilled pyrrole (e.g., 40 equivalents). Begin stirring the pyrrole at room temperature.

-

Addition of Reactants: To the stirring pyrrole, add acetone (1 equivalent). Allow the mixture to stir for 5 minutes.

-

Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA, e.g., 0.1 equivalents) dropwise.[8] The reaction is typically exothermic and may change color.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 10-15 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by adding 0.1 M aqueous NaOH solution until the mixture is basic.[8] This step neutralizes the acid catalyst and stops the reaction.

-

Extraction: Dilute the mixture with dichloromethane (CH₂Cl₂) and transfer it to a separatory funnel. Wash the organic layer with water (2-3 times) to remove residual NaOH and DMF.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The excess pyrrole is also removed at this stage.

-

Purification: The resulting crude product is purified by column chromatography on silica gel.[4] Eluting with chloroform is often effective. The fractions containing the desired product are collected and the solvent is evaporated.

-

Final Product: The purified product can be further treated with pentane to induce crystallization, yielding 5,5'-dimethyldipyrromethane as a pure white solid.[4]

Green Chemistry Alternatives

Recent advancements have focused on developing more environmentally benign synthesis methods. Some approaches utilize novel inorganic acids in aqueous media, eliminating the need for volatile organic solvents and strong, hazardous acids like TFA.[7] These methods often result in good to excellent yields and simplify the purification process, as the product may precipitate directly from the reaction mixture.[7]

Core Applications in Drug Development and Materials Science

The utility of 5,5'-dimethyldipyrromethane lies in its role as a versatile synthon for more complex heterocyclic systems.

Porphyrin Synthesis

Dipyrromethanes are fundamental building blocks for synthesizing meso-substituted porphyrins.[4][8][9] The classic MacDonald [2+2] condensation, for example, involves the reaction of two dipyrromethane units to form the porphyrin macrocycle.[10] The gem-dimethyl group at the meso-position of 5,5'-dimethyldipyrromethane provides steric hindrance that can influence the final porphyrin structure and prevent unwanted side reactions like "scrambling," where fragments recombine randomly leading to a mixture of porphyrins.[11][12] These synthetic porphyrins are extensively investigated for their use as photosensitizers in photodynamic therapy (PDT) and as catalysts.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 5,5'-Dimethyldipyrromethane CAS#: 99840-54-7 [m.chemicalbook.com]

- 3. 5,5'-Dimethyldipyrromethane | C11H14N2 | CID 11344288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iipseries.org [iipseries.org]

- 6. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. gfmoorelab.com [gfmoorelab.com]

- 9. Synthesis of porphyrins bearing 1-4 hydroxymethyl groups and other one-carbon oxygenic substituents in distinct patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Genesis of a Core Scaffold: An In-depth Technical Guide to the Early Synthesis and Discovery of Dipyrromethanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyrromethanes are foundational building blocks in the realm of heterocyclic chemistry, serving as indispensable precursors to a vast array of porphyrinoids, including porphyrins, chlorins, and corroles. Their strategic importance in the synthesis of photosensitizers for photodynamic therapy, catalysts, and molecular materials necessitates a deep understanding of their fundamental chemistry. This technical guide provides a comprehensive exploration of the early discoveries and synthetic methodologies that paved the way for modern dipyrromethane chemistry. We delve into the seminal work of early pioneers, dissect the mechanisms of classical acid-catalyzed condensation reactions, and present detailed protocols that underscore the experimental nuances of these foundational transformations.

A Historical Perspective: From Pyrrole's Awakening to a Dimeric Scaffold

The story of dipyrromethanes is intrinsically linked to the broader exploration of pyrrole chemistry in the 19th century. While pyrrole was first identified in coal tar in 1834, it was the pioneering work of Adolf von Baeyer that laid the groundwork for understanding its reactivity. A pivotal moment in the journey towards dipyrromethanes occurred in 1886 when von Baeyer reported the reaction of pyrrole with acetone in the presence of hydrochloric acid. This acid-catalyzed condensation, while aiming for a simple dimeric structure, yielded a cyclic tetramer now recognized as the first synthesis of a calix[1]pyrrole. This discovery was a landmark, demonstrating the propensity of pyrroles to undergo electrophilic substitution at their α-positions and form methylene-bridged oligomers.

It was in the subsequent decades, driven by the quest to synthesize the intricate macrocycle of porphyrins, that the synthesis of simple, acyclic dipyrromethanes was systematically explored. The monumental work of Hans Fischer and his contemporaries, meticulously documented in "Die Chemie des Pyrrols," solidified the importance of dipyrromethanes as crucial intermediates.[2] Fischer's systematic approach to porphyrin synthesis relied heavily on the controlled construction of dipyrromethane precursors, which could then be coupled to form the larger tetrapyrrolic framework.[3]

The Cornerstone of Synthesis: Acid-Catalyzed Condensation

The most fundamental and enduring method for synthesizing dipyrromethanes is the acid-catalyzed condensation of a pyrrole with an aldehyde or ketone.[4] This reaction, seemingly straightforward, is a delicate balance of activation, nucleophilic attack, and dehydration, often complicated by the propensity of the electron-rich pyrrole ring to polymerize in acidic conditions.

The Underlying Mechanism: A Stepwise Look

The reaction proceeds through a classic electrophilic aromatic substitution pathway. The key steps are as follows:

-

Activation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The electron-rich pyrrole ring, acting as a nucleophile, attacks the activated carbonyl carbon. This attack preferentially occurs at the α-position (C2 or C5) due to the greater stability of the resulting cationic intermediate.

-

Formation of a Carbinol Intermediate: This initial attack forms a pyrrolylcarbinol intermediate.

-

Dehydration and Carbocation Formation: Under acidic conditions, the hydroxyl group of the carbinol is protonated and eliminated as a water molecule, generating a resonance-stabilized pyrrolylcarbenium ion.

-

Second Nucleophilic Attack: A second molecule of pyrrole then attacks the electrophilic carbenium ion, again preferentially at an α-position, to form the dipyrromethane product.

dot graph "Dipyrromethane_Synthesis_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Pyrrole1 [label="Pyrrole"]; Aldehyde [label="Aldehyde/Ketone"]; H_plus [label="H+", shape=plaintext, fontcolor="#EA4335"]; Activated_Aldehyde [label="Activated Carbonyl", fillcolor="#FBBC05"]; Carbinol [label="Pyrrolylcarbinol\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carbocation [label="Pyrrolylcarbenium\nIon", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrrole2 [label="Pyrrole"]; Dipyrromethane [label="Dipyrromethane", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=plaintext, fontcolor="#4285F4"];

// Edges Aldehyde -> Activated_Aldehyde [label="Protonation"]; H_plus -> Aldehyde [style=invis]; Pyrrole1 -> Carbinol [label="Nucleophilic Attack"]; Activated_Aldehyde -> Carbinol; Carbinol -> Carbocation [label="Dehydration"]; Carbocation -> H2O [style=invis]; Pyrrole2 -> Dipyrromethane [label="Nucleophilic Attack"]; Carbocation -> Dipyrromethane; }

Caption: Mechanism of Acid-Catalyzed Dipyrromethane Synthesis.

Critical Experimental Parameters and Causality

The success of a dipyrromethane synthesis hinges on the careful control of several experimental parameters:

-

Choice of Acid Catalyst: Both Brønsted acids (e.g., HCl, trifluoroacetic acid (TFA), p-toluenesulfonic acid) and Lewis acids (e.g., BF₃·OEt₂, InCl₃) have been employed.[4][5]

-

Strong Brønsted acids like TFA are highly effective but can also promote side reactions, including polymerization and the formation of tripyrromethanes and other oligomers, if not used judiciously.[6]

-

Milder Lewis acids such as InCl₃ have been shown to provide good yields with reduced formation of byproducts, offering a more controlled reaction environment.[7]

-

-

Stoichiometry of Reactants: A large excess of pyrrole is often used to minimize the formation of higher oligomers.[6][8] By keeping the concentration of the aldehyde or ketone low relative to the pyrrole, the probability of the intermediate carbocation reacting with another pyrrole molecule is maximized, thus favoring dipyrromethane formation.

-

Solvent: Early syntheses often utilized an excess of pyrrole as both reactant and solvent.[8] In other cases, inert solvents like dichloromethane or toluene have been used.[4] More recently, environmentally benign approaches using water as the solvent have been developed.[9]

-

Temperature and Reaction Time: These reactions are typically carried out at room temperature or below to control the rate of reaction and suppress polymerization. Reaction times are often kept short for the same reason.

Foundational Experimental Protocols

The following protocols are representative of the early, foundational methods for dipyrromethane synthesis.

Protocol 1: Classical Brønsted Acid-Catalyzed Synthesis of 5-Phenyldipyrromethane

This method is a quintessential example of a one-flask synthesis using a strong acid catalyst.

Methodology:

-

To a round-bottom flask, add freshly distilled pyrrole (25 equivalents) and benzaldehyde (1 equivalent).

-

Degas the mixture with a stream of inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add trifluoroacetic acid (0.1 equivalents) dropwise while stirring.

-

Continue stirring at room temperature for 5-10 minutes. The reaction is typically rapid.

-

Quench the reaction by adding a dilute aqueous base, such as 0.1 M NaOH, until the mixture is neutralized.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification:

Early methods for purification often involved distillation, sometimes under reduced pressure (e.g., Kugelrohr distillation), to remove unreacted pyrrole and higher oligomers.[8] Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) was then used to obtain the pure dipyrromethane.[6][10]

Protocol 2: Lewis Acid-Catalyzed Synthesis in an Organic Solvent

This protocol illustrates the use of a milder Lewis acid, which can offer better control over the reaction.

Methodology:

-

In a flask under an inert atmosphere, dissolve the aldehyde (1 equivalent) in dry dichloromethane.

-

Add a large excess of freshly distilled pyrrole (at least 10 equivalents).

-

Add a catalytic amount of a Lewis acid, such as BF₃·OEt₂ (0.1 equivalents).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a dilute base (e.g., aqueous sodium bicarbonate).

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

Purification:

Column chromatography on silica gel is a common method for purifying dipyrromethanes synthesized via this route, eluting with a non-polar solvent system such as hexanes/ethyl acetate.[5]

dot graph "Dipyrromethane_Synthesis_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Start [label="Start: Reactants", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="Pyrrole (excess)\n+ Aldehyde/Ketone\n+ Acid Catalyst"]; Reaction [label="Acid-Catalyzed\nCondensation", fillcolor="#FBBC05"]; Quench [label="Quench Reaction\n(Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Purification", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Distillation [label="Distillation\n(Kugelrohr)"]; Chromatography [label="Column\nChromatography"]; Recrystallization [label="Recrystallization"]; Product [label="Pure Dipyrromethane", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reactants; Reactants -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Purification; Purification -> Distillation [label="Method 1"]; Purification -> Chromatography [label="Method 2"]; Distillation -> Recrystallization; Chromatography -> Recrystallization; Recrystallization -> Product; }

Caption: General Experimental Workflow for Dipyrromethane Synthesis.

Early Characterization Techniques

In the late 19th and early 20th centuries, the characterization of newly synthesized compounds was a formidable challenge. The identity and purity of dipyrromethanes were primarily established through:

-

Melting Point Determination: A sharp and consistent melting point was a key indicator of purity.

-

Elemental Analysis: Combustion analysis to determine the empirical formula (ratios of carbon, hydrogen, and nitrogen) was a cornerstone of structural elucidation.[8]

-

Chemical Derivatization: Converting the dipyrromethane into a known compound or a crystalline derivative with a sharp melting point was a common method of confirmation.

The advent of spectroscopic techniques in the mid-20th century, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revolutionized the characterization process, allowing for unambiguous structural assignment and purity assessment.[7][11]

Summary of Early Synthetic Methods

The following table summarizes the key aspects of the foundational methods for dipyrromethane synthesis.

| Method | Typical Catalyst | Solvent | Key Features |

| Brønsted Acid-Catalyzed | HCl, TFA, H₂SO₄ | Excess Pyrrole, CH₂Cl₂ | Rapid reaction; requires careful control to minimize polymerization; often high pyrrole excess. |

| Lewis Acid-Catalyzed | BF₃·OEt₂, InCl₃, SnCl₄ | CH₂Cl₂, Toluene | Milder conditions; can lead to higher yields and fewer byproducts. |

| Aqueous Synthesis | HCl | Water | Environmentally friendly; product may precipitate from the reaction mixture. |

Conclusion: A Legacy of Discovery

The early explorations into the synthesis of dipyrromethanes, from von Baeyer's initial forays into pyrrole-carbonyl condensations to the systematic development by Fischer and his school, laid an indispensable foundation for the field of porphyrin and heterocyclic chemistry. The fundamental principles of acid-catalyzed condensation discovered over a century ago remain at the heart of modern synthetic strategies. Understanding this historical context and the causal relationships behind the experimental choices of these early pioneers provides invaluable insight for today's researchers navigating the synthesis of these vital chemical scaffolds.

References

- Fischer, H., & Orth, H. (1937). Die Chemie des Pyrrols. Akademische Verlagsgesellschaft.

- Lindsey, J. S. (2010). Synthetic routes to meso-patterned porphyrins. Accounts of chemical research, 43(2), 300-311.

- Baeyer, A. (1886). Ueber die Verbindungen der Indigogruppe. Berichte der deutschen chemischen Gesellschaft, 19(1), 2184-2204.

- Fischer, H., & Stern, A. (1940). Die Chemie des Pyrrols, II. Band, 2. Hälfte. Akademische Verlagsgesellschaft.

- Sobral, A. J. F. N. (2003). One-step synthesis of dipyrromethanes in water. Tetrahedron Letters, 44(33), 3971-3973.

- Littler, B. J., Miller, M. A., Hung, C. H., Wagner, R. W., O'Shea, D. F., Boyle, P. D., & Lindsey, J. S. (1999). Refined synthesis of 5-substituted dipyrromethanes. The Journal of Organic Chemistry, 64(5), 1391-1396.

- Geier, G. R., & Lindsey, J. S. (2001). A survey of catalysts for the synthesis of meso-substituted dipyrromethanes. Journal of Porphyrins and Phthalocyanines, 5(09), 657-671.

- Laha, J. K., Dhanalekshmi, S., Taniguchi, M., Ambroise, A., & Lindsey, J. S. (2003). A scalable synthesis of meso-substituted dipyrromethanes. Organic Process Research & Development, 7(5), 799-812.

- Sharghi, H., & Sarvari, M. H. (2003). A mild and convenient method for the synthesis of dipyrromethanes catalyzed by iodine. Tetrahedron, 59(20), 3627-3633.

- Mathura, S., & Ramdhanie, B. (2018). Synthesis and characterization of dipyrromethanes: Potential biomimetic for examining the coordination chemistry of bilirubin. ACS Omega, 3(10), 13248-13257.

- Smith, K. M. (2016). Development of porphyrin syntheses. New Journal of Chemistry, 40(7), 5644-5649.

- Vicente, M. G. H., & Smith, K. M. (2014). Syntheses and functionalizations of porphyrin macrocycles. Current organic synthesis, 11(1), 2-46.

- Gryko, D. T. (2002). Recent advances in the synthesis of meso-substituted porphyrins. Journal of Porphyrins and Phthalocyanines, 6(03), 190-214.

- Pereira, M. M., & Pinho e Melo, T. M. V. D. (2014). Recent developments in the synthesis of dipyrromethanes. A review. Molecules, 19(5), 5843-5887.

- Rao, P. D., Littler, B. J., Geier, G. R., & Lindsey, J. S. (2000). Efficient synthesis of monoacyl dipyrromethanes and their use in the preparation of sterically unhindered trans-porphyrins. The Journal of Organic Chemistry, 65(4), 1084-1092.

- Bruckner, C., & Dolphin, D. (1995). The condensation of pyrrole with benzaldehyde under Adler conditions. Tetrahedron letters, 36(18), 3295-3298.

- Moore, G. F., & Lindsey, J. S. (2003). One-step synthesis of dipyrromethanes in water. Tetrahedron Letters, 44(21), 3971-3973.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 4. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of dipyrromethanes - American Chemical Society [acs.digitellinc.com]

- 8. US20050038262A1 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]

- 9. books.google.cn [books.google.cn]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. Synthesis and characterization of dipyrromethanes: Potential biomimetic for examining the coordination chemistry of bilirubin - American Chemical Society [acs.digitellinc.com]

The Unassuming Workhorse: A Technical Guide to the Reactivity and Electronic Properties of 5,5'-Dimethyldipyrromethane

Introduction

In the intricate world of heterocyclic chemistry, 5,5'-dimethyldipyrromethane stands out not for its complexity, but for its foundational importance. As a stable and versatile building block, this unassuming molecule is a cornerstone in the synthesis of a vast array of porphyrinoids, including porphyrins, corroles, and sapphyrins, which are pivotal in fields ranging from medicinal chemistry to materials science.[1][2] This technical guide provides an in-depth exploration of the synthesis, reactivity, and electronic properties of 5,5'-dimethyldipyrromethane, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

5,5'-Dimethyldipyrromethane consists of two pyrrole rings linked at their 2-positions by a methylene bridge, with methyl groups substituting the 5 and 5' positions. This substitution pattern imparts a significant degree of stability compared to unsubstituted dipyrromethanes, which are notoriously prone to polymerization and decomposition.[3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂ | [4] |

| Molecular Weight | 174.24 g/mol | [4] |

| Physical State | White to off-white solid | [5] |

| Melting Point | 54-56 °C | [5] |

| Solubility | Soluble in a range of organic solvents (chloroform, dichloromethane, tetrahydrofuran) | [6] |

Synthesis of 5,5'-Dimethyldipyrromethane: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 5,5'-dimethyldipyrromethane is the acid-catalyzed condensation of excess pyrrole with acetone.[5] The use of a large excess of pyrrole is crucial to minimize the formation of unwanted polymeric side products.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add a significant molar excess of freshly distilled pyrrole.

-

Reagent Addition: While stirring, slowly add acetone to the pyrrole.

-

Catalysis: Add a catalytic amount of a suitable acid catalyst, such as trifluoroacetic acid (TFA) or indium(III) chloride (InCl₃).[3][7] The acid protonates the carbonyl oxygen of acetone, activating it for nucleophilic attack by the electron-rich pyrrole ring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the acid catalyst by adding a weak base, such as sodium hydroxide or triethylamine.

-

Purification: The excess pyrrole is removed by vacuum distillation. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 5,5'-dimethyldipyrromethane as a white solid.[1]

Caption: Synthesis of 5,5'-dimethyldipyrromethane via acid-catalyzed condensation.

Chemical Reactivity: The Gateway to Complex Macrocycles

The reactivity of 5,5'-dimethyldipyrromethane is dominated by the nucleophilicity of the pyrrolic rings and the susceptibility of the methylene bridge to oxidation.

Oxidation to Dipyrromethenes

One of the most fundamental reactions of dipyrromethanes is their oxidation to the corresponding dipyrromethenes (also known as dipyrrins).[8] This transformation is a key step in the synthesis of BODIPY (boron-dipyrromethene) dyes, which are widely used as fluorescent probes.[8] Common oxidizing agents for this purpose include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil.

Caption: Oxidation of 5,5'-dimethyldipyrromethane to its corresponding dipyrromethene.

Condensation Reactions for Porphyrin Synthesis

The true utility of 5,5'-dimethyldipyrromethane lies in its role as a precursor to porphyrins and related macrocycles.[6][9][10] In a typical "2+2" MacDonald-type condensation, two equivalents of a 1,9-diformyldipyrromethane are reacted with two equivalents of a dipyrromethane (like 5,5'-dimethyldipyrromethane) under acidic conditions to form a porphyrinogen, which is then oxidized to the aromatic porphyrin.[10]

Vilsmeier-Haack Formylation

The α-free positions of the pyrrole rings in 5,5'-dimethyldipyrromethane can be functionalized through electrophilic substitution reactions. A notable example is the Vilsmeier-Haack reaction, which introduces formyl groups at the 1 and/or 9 positions using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1] This reaction is crucial for preparing the diformyldipyrromethane precursors needed for porphyrin synthesis.

Electronic Properties: A Tale of Two Rings

The electronic properties of 5,5'-dimethyldipyrromethane are dictated by the π-systems of the two pyrrole rings. While the methylene bridge partially disrupts the conjugation between the rings, there is still significant electronic communication.

Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) is primarily localized on the electron-rich pyrrole rings, making them susceptible to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) is of higher energy, resulting in a large HOMO-LUMO gap and absorption in the ultraviolet region of the electromagnetic spectrum.[11][12] The electronic properties can be tuned by the introduction of electron-donating or electron-withdrawing groups on the pyrrole rings.[13][14]

Caption: Conceptual diagram of the frontier molecular orbitals of 5,5'-dimethyldipyrromethane.

Spectroscopic Properties

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum of 5,5'-dimethyldipyrromethane is characterized by distinct signals for the methyl protons, the methylene bridge protons, and the protons on the pyrrole rings. The chemical shifts of the pyrrolic protons provide valuable information about the electron density of the rings.[5]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data, showing characteristic signals for the methyl, methylene, and pyrrolic carbons.

-

UV-Visible Spectroscopy: Due to the interrupted conjugation, 5,5'-dimethyldipyrromethane does not exhibit strong absorption in the visible region. Its absorption spectrum is typically characterized by intense bands in the UV region, corresponding to π-π* transitions within the pyrrole rings.[12]

Conclusion

5,5'-Dimethyldipyrromethane, while structurally simple, is a molecule of profound importance in synthetic chemistry. Its stability, straightforward synthesis, and versatile reactivity make it an indispensable precursor for a wide range of complex heterocyclic compounds with significant applications in medicine and materials science. A thorough understanding of its reactivity and electronic properties is paramount for any researcher working in these fields, as it opens the door to the rational design and synthesis of novel functional molecules.

References

- Moore, G. F. Lab. One-Flask Synthesis of Meso-Substituted Dipyrromethanes and Their Application in the Synthesis of Trans-Substituted Porphyrin Bu.

- IIP Series.

- FRONTIERS IN CHEMICAL SCIENCES. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.

- National Institutes of Health. Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion - PMC.

- PubChem. 5,5'-Dimethyldipyrromethane | C11H14N2 | CID 11344288.

- Sci-Hub. Oxidation of the Spin Trap 5,5-Dimethyl-1-pyrroline N.

- ResearchGate. Chapter 5 Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core.

- MDPI. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods.

- Google Patents. US20050038262A1 - Scalable synthesis of dipyrromethanes.

- Taylor & Francis Online. ChemInform Abstract: Recent Developments in the Synthesis of Dipyrromethanes. A Review.

- Organic Syntheses. 2 - Organic Syntheses Procedure.

- Der Pharma Chemica. A novel and efficient green methodology for the synthesis of meso-substituted dipyrromethanes.

- ResearchGate. 5-Substituted dipyrranes: Synthesis and reactivity | Request PDF.

- PubMed Central. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods.

- PubMed. Oxidation of spin trap 5,5-dimethyl-1-pyrroline-1-oxide in an electron paramagnetic resonance study of the reaction of methemoglobin with hydrogen peroxide.

- ResearchGate. (PDF) Synthesis of diketopyrrolopyrrole-based polymers with polydimethylsiloxane side chains and their application in organic field-effect transistors.

- PubMed Central. Spectroscopic and Photophysical Investigation of Model Dipyrroles Common to Bilins: Exploring Natural Design for Steering Torsion to Divergent Functions.

- ACS Publications. Refined Synthesis of 5-Substituted Dipyrromethanes | The Journal of Organic Chemistry.

- Taylor & Francis Online. Recent Developments in the Synthesis of Dipyrromethanes. A Review.

- Google Patents.

- Beilstein Journals. Novel truxene-based dipyrromethanes (DPMs)

- ResearchGate. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.

- Royal Society of Chemistry. Synthesis, electronic properties and packing modes of conjugated systems based on 2,5-di(cyanovinyl)furan or thiophene and imino-perfluorophenyl moieties - New Journal of Chemistry.

- ResearchGate.

- ResearchGate. Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion.

- MDPI.

- BenchChem. Spectroscopic Deep Dive: A Comparative Analysis of Spiro[5.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gfmoorelab.com [gfmoorelab.com]

- 4. 5,5'-Dimethyldipyrromethane | C11H14N2 | CID 11344288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US20050038262A1 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]

- 8. iipseries.org [iipseries.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spectroscopic and Photophysical Investigation of Model Dipyrroles Common to Bilins: Exploring Natural Design for Steering Torsion to Divergent Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

"conformational analysis of dialkyl-substituted dipyrromethanes"

An In-depth Technical Guide: Conformational Analysis of Dialkyl-Substituted Dipyrromethanes

Abstract

Dipyrromethanes are foundational building blocks in the synthesis of porphyrinoids, BODIPY dyes, and other functional macrocycles. The conformational landscape of these molecules—defined by the relative orientation of the two pyrrole rings around the central meso-carbon—is a critical determinant of their reactivity and the stereochemical outcome of subsequent macrocyclization reactions. The introduction of dialkyl substituents at the meso-position imposes significant steric and electronic constraints that dictate conformational preferences. This guide provides a comprehensive technical overview of the methodologies employed to elucidate the conformational dynamics of dialkyl-substituted dipyrromethanes, integrating computational modeling with experimental spectroscopic and crystallographic techniques. We present not only the protocols but also the underlying scientific rationale, empowering researchers to design and interpret their own conformational studies.

Introduction: The Significance of Dipyrromethane Conformation

Dipyrromethanes (DPMs) are comprised of two pyrrole rings linked by a methylene bridge at their α-positions.[1] Their central importance lies in their role as precursors to a vast array of tetrapyrrolic macrocycles.[2] The condensation of DPMs to form porphyrins, for instance, is highly dependent on the spatial arrangement of the pyrrole units. The conformation around the Cα-Cmeso-Cα bonds determines the accessibility of reactive sites and the pre-organization of the molecule for cyclization.

Two primary conformations are of interest: the syn and anti rotamers. The steric hindrance and electronic properties of substituents, particularly bulky alkyl groups at the meso-position (the 5-position), profoundly influence the equilibrium between these conformers and the energy barrier to their interconversion.[3] An understanding of this conformational landscape is therefore not merely academic; it is essential for controlling the synthesis of complex, functional molecules with desired properties. This guide details the synergistic application of theoretical and experimental methods to map this landscape.

Synthetic Considerations: Accessing the Target Molecules

A robust conformational analysis begins with the unambiguous synthesis and purification of the target dipyrromethane. The most prevalent method for synthesizing 5,5-dialkyl-substituted dipyrromethanes is the acid-catalyzed condensation of a ketone with a large excess of pyrrole.[2][4]

Key Principles of Synthesis:

-

Acid Catalysis: Lewis or Brønsted acids like trifluoroacetic acid (TFA) or indium(III) chloride (InCl₃) are commonly used to activate the ketone for electrophilic attack by the pyrrole ring.[1][5][6]

-

Excess Pyrrole: Using pyrrole as both reactant and solvent minimizes the formation of unwanted oligomeric and polymeric byproducts, driving the reaction toward the desired dipyrromethane.[4][5]

-

Purification: While some dipyrromethanes can be purified by crystallization, many require flash column chromatography. It is crucial to note that these compounds can be sensitive to air and light, and may slowly polymerize on silica gel, necessitating careful handling.[4][7]

Experimental Protocol: Synthesis of 5,5-Di-n-propyldipyrromethane

-

Reaction Setup: To a round-bottom flask charged with freshly distilled pyrrole (100 mmol, 6.9 mL), add 4-heptanone (10 mmol, 1.14 g). Place the flask in an ice bath to manage any exotherm.

-

Catalysis: Add trifluoroacetic acid (TFA, 0.1 mmol, 7.7 µL) dropwise to the stirred solution under an inert atmosphere (N₂ or Ar).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the ketone by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 1-2 hours.

-

Workup: Once the reaction is complete, dilute the mixture with dichloromethane (DCM, 50 mL) and wash with 0.1 M NaOH (2 x 30 mL) to neutralize the acid, followed by a brine wash (30 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the DCM and excess pyrrole.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane to yield the product as a pale yellow oil.

-

Characterization: Confirm the structure and purity of the isolated 5,5-di-n-propyldipyrromethane using ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

Theoretical Approach: Computational Modeling

Computational chemistry provides invaluable insights into the relative stabilities of different conformers and the energy barriers separating them, which may be difficult to measure experimentally.[10] Density Functional Theory (DFT) offers a robust balance of accuracy and computational cost for these systems.[11][12]

Workflow for Conformational Analysis

The computational workflow involves a systematic search for all possible low-energy conformations, followed by high-accuracy energy calculations to determine their relative populations.

Sources

- 1. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. gfmoorelab.com [gfmoorelab.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis and characterization of dipyrromethanes - American Chemical Society [acs.digitellinc.com]

- 9. BJOC - Novel truxene-based dipyrromethanes (DPMs): synthesis, spectroscopic characterization and photophysical properties [beilstein-journals.org]

- 10. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

A Senior Application Scientist's Guide to Quantum Chemical Calculations on 5,5'-Dimethyldipyrromethane

This guide provides a comprehensive technical overview of performing quantum chemical calculations on 5,5'-dimethyldipyrromethane. It is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage computational methods to understand and predict the properties of this important molecular scaffold.

Section 1: The Significance of 5,5'-Dimethyldipyrromethane

5,5'-Dimethyldipyrromethane is a fundamental building block in the synthesis of a wide array of porphyrins and related macrocycles.[1] These larger structures are of immense interest due to their diverse applications, ranging from catalysis and sensors to photodynamic therapy and advanced materials.[2][3] The electronic and steric properties of the final porphyrin are heavily influenced by the nature of the dipyrromethane precursors.[4] Therefore, a detailed understanding of the conformational landscape, electronic structure, and reactivity of 5,5'-dimethyldipyrromethane through computational modeling is crucial for the rational design of novel functional molecules.

Quantum chemical calculations offer a powerful, cost-effective, and time-efficient alternative to purely experimental approaches for elucidating molecular properties.[5][6] By solving approximations of the Schrödinger equation, we can gain insights into geometries, energies, and a host of other characteristics that are often difficult or impossible to measure directly.[5][6]

Section 2: Theoretical Foundations for Method Selection

The choice of a computational method is a critical decision that balances accuracy against computational cost. For a molecule like 5,5'-dimethyldipyrromethane, several well-established methods are suitable.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT is often the method of choice for systems of this size due to its excellent balance of accuracy and computational efficiency.[7][8] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density to determine the energy of the system.[5]

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional.[7] For organic molecules like dipyrromethanes, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable results for geometries and electronic properties. Newer functionals, including the Minnesota family (e.g., M06-2X ) or long-range corrected functionals like CAM-B3LYP and ωB97X-D , can offer improved accuracy for specific properties, such as non-covalent interactions and electronic excitations.[9][10]

Basis Sets: The Building Blocks of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set also impacts the accuracy and cost of the calculation. Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p) , are commonly used for geometry optimizations and frequency calculations of organic molecules. The inclusion of polarization functions (d) and diffuse functions (+) is important for accurately describing the electron distribution, especially in systems with heteroatoms and potential hydrogen bonding.

Ab Initio Methods: Higher Accuracy at a Higher Cost

For benchmark calculations or when higher accuracy is required, Møller-Plesset perturbation theory (e.g., MP2 ) can be employed.[7] However, the increased computational expense of these methods often limits their application to smaller systems or single-point energy calculations on DFT-optimized geometries.

Section 3: A Validated Computational Workflow

This section outlines a step-by-step protocol for performing quantum chemical calculations on 5,5'-dimethyldipyrromethane. This workflow is designed to be self-validating, with checks at each stage to ensure the reliability of the results.

Step-by-Step Methodology:

-

Initial Structure Generation:

-

Generate a 3D structure of 5,5'-dimethyldipyrromethane using molecular building software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a low-cost method like molecular mechanics or a semi-empirical method to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Perform a full geometry optimization using a DFT method, for example, the B3LYP functional with the 6-31G(d) basis set.

-

Causality: This step is crucial to locate the lowest energy conformation (the most stable structure) of the molecule on the potential energy surface.

-

Trustworthiness: Ensure the optimization has converged by checking that the forces on the atoms and the displacement in the last optimization step are below the software's default thresholds.

-

-

Vibrational Frequency Analysis:

-

Perform a frequency calculation at the same level of theory as the geometry optimization.

-

Causality: This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum, and it provides theoretical vibrational spectra (IR and Raman).

-

Trustworthiness: A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) or a higher-order saddle point, and the geometry should be perturbed along the imaginary mode and re-optimized.

-

-

Single-Point Energy and Property Calculations:

-

With the validated minimum energy geometry, perform a more accurate single-point energy calculation using a larger basis set (e.g., 6-311+G(d,p)).

-

Causality: This provides a more accurate electronic energy.

-

From this calculation, various electronic properties can be derived.

-

Section 4: Key Calculated Properties and Their Interpretation

Quantum chemical calculations can provide a wealth of information about the properties of 5,5'-dimethyldipyrromethane.

Structural Parameters:

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental X-ray crystallography data, where available, to validate the chosen computational method.

Electronic Properties:

-